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Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

Introduction to Docetaxel Impurity 4

Docetaxel Impurity 4, chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-
phenyloxazolidine-5-carboxylic acid, is a critical process-related impurity in the synthesis of Docetaxel, an
important antineoplastic medication used in the treatment of various cancers including breast, lung, prostate,
gastric, head and neck, and ovarian cancer. [1] [2] This impurity possesses a molecular formula of
C17H23NO5 and a molecular weight of 321.4 g/mol. [1] As a pharmaceutical reference standard, Docetaxel
Impurity 4 plays an essential role in the analytical method development, method validation, and Quality
Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of
Docetaxel. [1]

The significance of monitoring and controlling this impurity stems from the stringent regulatory
requirements for pharmaceutical quality assessment. According to current good manufacturing practices, all
drug products must be tested with stability-indicating methods wherein all impurities are adequately
separated from both the active pharmaceutical ingredient and any placebo components. [3] Docetaxel
Impurity 4 represents one of several potential impurities that must be monitored throughout the drug

product's shelf life to ensure patient safety and product efficacy.

Table 1: Basic Chemical Information of Docetaxel Impurity 4
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Parameter Specification

Chemical Name (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic
acid

CAS Number 153744-63-9 [1]

Molecular Formula C17H23NO5 [1]

Molecular Weight 321.4 g/mol [1]
Storage Ambient [1]
Temperature

HSN Code 38229010 [1]

Chemical Identification and Properties

Structural Characteristics

Docetaxel Impurity 4 features a oxazolidine ring system with specific stereochemical configurations at the
4 and 5 positions, both bearing S-chirality. The structure incorporates a tert-butoxycarbonyl (Boc)
protecting group and a carboxylic acid functionality, which influences its physicochemical behavior and
chromatographic properties. [1] The presence of the phenyl substituent at the 4-position of the oxazolidine
ring contributes to the compound's aromatic character and UV activity, making it amenable to detection

using conventional UV-Vis spectrophotometric methods.

The structural relationship of Docetaxel Impurity 4 to the parent Docetaxel molecule lies in its role as a
synthetic intermediate or degradation product. Docetaxel itself is a complex diterpenoid with a molecular
formula of C43H53N014 and a molecular weight of 807.89 g/mol, approximately 2.5 times larger than the
Impurity 4 molecule. [2] [4] This size difference significantly influences their relative retention times in
reversed-phase chromatographic systems, with Docetaxel Impurity 4 typically eluting earlier than the main

drug compound due to its lower molecular weight and different polarity.
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Physicochemical Behavior

The impurity's chemical structure confers specific solubility characteristics that must be considered during
analytical method development. While comprehensive solubility data for Docetaxel Impurity 4 is not
explicitly provided in the available literature, its structural features suggest moderate solubility in common
organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide. The presence of both polar
(carboxylic acid) and non-polar (tert-butyl, phenyl) functional groups makes it an amphiphilic molecule with

predictable chromatographic behavior.

The stability profile of Docetaxel Impurity 4 under various storage conditions is crucial for its use as a
reference standard. The recommended shipping temperature is ambient conditions, [1] suggesting reasonable
short-term stability at room temperature. However, for long-term storage, it is advisable to follow supplier
recommendations and establish in-house stability data to ensure reference standard integrity throughout its

usage period.

Analytical and Regulatory Importance

Role in Pharmaceutical Quality Control

Docetaxel Impurity 4 serves as a critical quality marker in the production and storage of Docetaxel drug
substance and drug product. According to regulatory guidelines, all known and unknown impurities present
at levels above the identification threshold must be characterized and monitored to ensure drug product
safety. [3] The use of well-characterized reference standards like Docetaxel Impurity 4 enables accurate

quantification and control of this impurity during commercial production.

The separation of drug-related impurities from placebo components represents a significant challenge in
the quality assessment of Docetaxel injection formulations. Polysorbate 80, commonly used as a solubilizer
in Docetaxel formulations, produces characteristic peaks in chromatographic methods that may interfere with
the accurate quantification of impurities if not properly separated. [3] A properly developed and validated
method must effectively resolve Docetaxel Impurity 4 from all placebo components to prevent either the

overestimation or underestimation of impurity levels.
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Regulatory Compliance

Reference standards for Docetaxel Impurity 4 must meet stringent regulatory requirements for
pharmaceutical analysis. Suppliers may provide traceability against pharmacopeial standards (USP or EP)
based on feasibility, [1] which is essential for regulatory submissions. The product information for Docetaxel
Impurity 4 clearly states that it is intended for analytical purposes only and not for human use, [1]

emphasizing its role as a qualified reference material.

The analytical control of impurities including Docetaxel Impurity 4 is particularly important for
Abbreviated New Drug Applications (ANDA) where demonstration of comparable impurity profiles to the
reference listed drug is required. [1] Comprehensive understanding and control of process-related impurities
provides assurance of consistent manufacturing processes and helps establish biological equivalence through

chemical similarity.

HPLC Analysis Method

Chromatographic Conditions

A stability-indicating high-performance liquid chromatography (HPLC) method has been developed
specifically for the separation and quantification of Docetaxel and its related impurities, including Docetaxel
Impurity 4. [3] This method effectively resolves process-related impurities and degradants from peaks due

to placebo components, addressing a critical limitation of previously published methodologies.

Table 2: HPLC Conditions for Docetaxel Impurity Separation

Parameter Specification

Column Type Reversed-Phase C18 [3]

Mobile Phase Gradient with water, acetonitrile, and methanol [3]
Key Modification Introduction of methanol as organic modifier [3]
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Parameter Specification

Critical Separation 7-epi Docetaxel from placebo peak (RRT 1.14) [3]
Detection UV-Vis or PDA detector

Validation Compliance ICH Guidelines

The method optimization specifically addressed the challenge of separating 7-epi Docetaxel (a major
degradation product) from placebo peaks, which co-eluted at a relative retention time of 1.14 in literature
methods. [3] Through systematic optimization of mobile phase composition and gradient profile, adequate

separation of placebo peaks from all drug-related impurities was achieved, enabling accurate quantification.

Method Validation Parameters

The HPLC method for Docetaxel Impurity 4 quantification has been validated according to regulatory
standards, demonstrating suitable performance characteristics for its intended application. Key validation

parameters include:

¢ Specificity: The method demonstrates baseline separation of Docetaxel Impurity 4 from other process
impurities, degradation products, and placebo components. [3] Peak purity tests using photodiode
array detection confirm the homogeneous and pure Docetaxel peak in all analyzed samples,

establishing the stability-indicating nature of the method.

e Sensitivity: The limit of quantification (LOQ) for known impurities including Docetaxel Impurity 4
has been established at less than 0.2 pg/mL, [3] providing adequate sensitivity for impurity monitoring

at regulatory thresholds.

e Accuracy: Recovery studies demonstrate acceptable accuracy with results falling in the range of 90-

110%, [3] confirming minimal bias in the quantification of Docetaxel Impurity 4.

e Linearity: The method exhibits suitable linearity over the required concentration range, though

specific correlation coefficient values were not provided in the available literature.
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The relative retention times and relative response factors of known impurities have been established using

authentic impurity standards, [3] providing reliable system identification parameters for routine quality

control testing.

Start Method Development

:

Column Selection
Reversed-Phase C18

:

Mobile Phase Optimization
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:
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Figure 1: HPLC Method Development Workflow for Docetaxel Impurity Analysis

Experimental Protocols
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Standard Preparation

Primary Standard Solution:

e Accurately weigh approximately 10 mg of Docetaxel Impurity 4 reference standard into a 100 mL
volumetric flask.

¢ Dissolve in and dilute to volume with an appropriate solvent (typically acetonitrile or methanol) to
obtain a stock solution with a concentration of approximately 100 pg/mL.

e Further dilute aliquots of this stock solution with mobile phase or solvent to prepare working
standards at concentrations covering the expected quantification range (typically from LOQ to 120%
of specification level).

System Suitability Solution:

e Prepare a solution containing Docetaxel Impurity 4 and other known impurities at approximately the
specification level (typically 0.1-0.2% relative to Docetaxel concentration) in the same matrix as the
test samples.

e Alternatively, use a freshly prepared mixture of Docetaxel spiked with known impurities at appropriate
levels to verify resolution and system performance.

All standard solutions should be prepared fresh daily or their stability should be established under

appropriate storage conditions (typically refrigerated at 2-8°C when not in use).

Sample Preparation

Docetaxel Drug Substance:

e Accurately weigh an amount of Docetaxel drug substance equivalent to approximately 50 mg of
Docetaxel into a 50 mL volumetric flask.

¢ Dissolve in and dilute to volume with the same solvent used for standard preparation to obtain a
solution with a concentration of approximately 1 mg/mL.

¢ Filter through a 0.45 pm or 0.22 pm membrane filter before injection, discarding the first few mL of
filtrate.

Docetaxel Injection Formulation:

e For injectable formulations, accurately measure a volume equivalent to approximately 50 mg of
Docetaxel.
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e Transfer to a suitable volumetric flask and dilute to volume with the same solvent used for standard
preparation.

e For formulations containing polysorbate 80 or other solubilizing agents, additional sample preparation
steps such as extraction or dilution may be required to ensure compatibility with the chromatographic
system. [3]

e Filter through a 0.45 pm or 0.22 ym membrane filter before injection.

Sample Preparation Start

'

Accurately Weigh Sample
~50 mg Docetaxel equivalent

'

Transfer to Volumetric Flask
Dissolve in appropriate solvent

'

Dilute to Volume
~1 mg/mL concentration

:

Membrane Filtration
0.45 pm or 0.22 pm

Click to download full resolution via product page

Figure 2: Sample Preparation Workflow for Docetaxel Impurity Analysis

Chromatographic System Operation
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Mobile Phase Preparation:

o Prepare the mobile phase components as specified in the validated method, typically employing
a gradient system with water, acetonitrile, and methanol. [3]

o Filter all mobile phase components through a 0.45 ym membrane filter and degas thoroughly
before use.

System Equilibration:

o Install a suitable reversed-phase C18 column with specifications matching those used in
method validation.

o Equilibrate the column with initial mobile phase composition for sufficient time to achieve a
stable baseline (typically 30-60 minutes at the initial flow rate).

Injection Sequence:

o Program the autosampler to inject blank (solvent), system suitability solution, standard
solutions, and test samples in appropriate sequence.
o Use a constant injection volume (typically 10-20 yL) throughout the analysis.

Analysis Time:

o Run the chromatographic method for sufficient time to ensure elution of all relevant impurities
and the main peak, typically 1.5 to 2 times the retention time of Docetaxel.

System Shutdown:

o Following completion of the analysis, flush the column with strong solvent (e.g., high
percentage of organic phase) to remove any strongly retained compounds.
o Store the column according to manufacturer's recommendations.

System Suitability Testing

Acceptance Criteria

System suitability tests are essential to verify that the chromatographic system is adequate for the intended
analysis of Docetaxel Impurity 4. These tests should be performed before the start of sample analysis and

should meet the following acceptance criteria:
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Table 3: System Suitability Requirements

Parameter Acceptance Criterion

Retention Time Reproducibility RSD < 2.0% for replicate injections

Peak Area Reproducibility RSD < 5.0% for replicate injections

Resolution Baseline separation (R = 1.5) between critical pair
Tailing Factor < 2.0 for Docetaxel peak

Theoretical Plates > 2000 for Docetaxel peak

Relative Retention Time and Response Factor

The relative retention times of known impurities including Docetaxel Impurity 4 should be established
using authentic reference standards. [3] The relative response factors for known impurities should be
determined to facilitate accurate quantification. [3] These system parameters should be verified during

method validation and monitored throughout routine application to ensure consistent system performance.

For Docetaxel Impurity 4, specific relative retention time data was not provided in the available literature;
however, it should be established during method development and verified against authentic reference
material. The establishment of these parameters is mandatory for accurate identification and quantification of

drug-related impurities in Docetaxel formulations. [3]

Calculation and Quantification

Impurity Quantification

The concentration of Docetaxel Impurity 4 in test samples can be calculated using one of the following

approaches, depending on the methodology established during validation:
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External Standard Method:

e Prepare a calibration curve using standard solutions of Docetaxel Impurity 4 at concentrations
covering the range from LOQ to at least 120% of the specification level.

e Plot peak area versus concentration and determine the regression equation.

e Calculate the concentration of Docetaxel Impurity 4 in test samples using the regression equation.

Relative Response Factor Method:
e Calculate the content of Docetaxel Impurity 4 using the formula:
Click to download full resolution via product page

Where:

[e]

AU = Peak area of Docetaxel Impurity 4 in the test solution
AS = Peak area of Docetaxel in the test solution
CS = Concentration of Docetaxel in the test solution (mg/mL)

[e]

o

o

CU = Concentration of Docetaxel Impurity 4 in the standard solution (mg/mL)
RRF = Relative response factor of Docetaxel Impurity 4 relative to Docetaxel

[¢]

The relative response factor (RRF) should be established during method validation using authenticated

reference standards. [3]

Reporting Thresholds

Impurity levels should be reported according to the following thresholds, consistent with ICH guidelines:

¢ Reporting threshold: 0.05%
¢ |dentification threshold: 0.10%
¢ Qualification threshold: 0.15%

Any impurity exceeding the identification threshold, including Docetaxel Impurity 4, should be identified
and monitored in subsequent batches. Impurities exceeding the qualification threshold require toxicological

studies to demonstrate safety at the level specified.

Safety and Regulatory Considerations
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Handling and Storage

Docetaxel Impurity 4 reference standard should be handled in accordance with good laboratory practices.
Although comprehensive safety data for this specific impurity is not provided in the available literature, it
should be treated as a potential hazardous compound based on the pharmacological activity of the parent
drug. Appropriate personal protective equipment including lab coat, gloves, and safety glasses should be

worn when handling the material.

The reference standard should be stored at ambient temperature as recommended by the supplier, [1]
protected from light and moisture. The container should be kept tightly closed in a well-ventilated place. The

product is intended for analytical purposes only and not for human or veterinary use. [1]

Quality Assurance

All analytical data generated using Docetaxel Impurity 4 reference standard should be subject to standard
quality assurance procedures, including documentation of reference standard receipt, storage, and usage. The

certificate of analysis provided with the reference standard should be retained for regulatory purposes.

When used for ANDA submissions or commercial product quality control, the reference standard should
have demonstrated traceability to pharmacopeial standards (USP or EP) where feasible. [1] Method
validation data should demonstrate that the analytical method is stability-indicating and capable of separating
Docetaxel Impurity 4 from other process-related impurities, degradation products, and formulation

components. [3]

Troubleshooting and Method Robustness

Common Issues and Solutions

e Peak Tailing: If excessive peak tailing is observed for Docetaxel Impurity 4, consider modifying the

mobile phase pH or adding a competing base to improve peak shape.
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¢ Retention Time Shift: Significant retention time shifts may indicate mobile phase degradation,
column deterioration, or temperature fluctuations. Ensure consistent mobile phase preparation and

adequate column temperature control.

e Inadequate Resolution: If resolution between Docetaxel Impurity 4 and adjacent peaks is
insufficient, consider adjusting the gradient profile, mobile phase composition, or column temperature.
The introduction of methanol as an organic modifier has been shown to effectively move placebo

peaks away from impurities. [3]

e Low Recovery: Unusually low recovery of Docetaxel Impurity 4 may indicate solubility issues,
adsorption to filter membranes, or incompatibility with injection solvent. Evaluate alternative solvents

or sample preparation techniques.

Method Robustness

The robustness of the analytical method for Docetaxel Impurity 4 should be established during method

validation by deliberately varying key parameters such as:

Mobile phase composition (+ 2-5%)
Column temperature (x 2-5°C)
Flow rate (x 0.1 mL/min)

Detection wavelength (£ 2 nm)

The method should demonstrate consistent performance with acceptable resolution, retention time

reproducibility, and quantification accuracy under these varied conditions.

Conclusion

Docetaxel Impurity 4 reference standard is an essential tool for ensuring the pharmaceutical quality of
Docetaxel drug substance and drug products. Through the application of properly developed and validated
stability-indicating chromatographic methods, this impurity can be accurately identified and quantified to
support regulatory submissions and commercial quality control. The methodologies described in this

document provide researchers, scientists, and drug development professionals with comprehensive protocols
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for the analysis of Docetaxel Impurity 4, contributing to the overall safety and efficacy of Docetaxel-based

therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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